molecular formula C6H5Br2NZn B14888513 (5-Bromo-4-methylpyridin-2-yl)Zinc bromide

(5-Bromo-4-methylpyridin-2-yl)Zinc bromide

Cat. No.: B14888513
M. Wt: 316.3 g/mol
InChI Key: LAQGAQGAEOBXMT-UHFFFAOYSA-M
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Description

(5-Bromo-4-methylpyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound commonly used in organic synthesis. It is a reagent that facilitates various chemical transformations, particularly in the formation of carbon-carbon bonds through cross-coupling reactions. The compound is characterized by the presence of a bromine atom at the 5-position and a methyl group at the 4-position of the pyridine ring, with a zinc bromide moiety attached to the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-4-methylpyridin-2-yl)zinc bromide typically involves the reaction of 5-bromo-4-methylpyridine with a zinc reagent. One common method is the direct insertion of zinc into the carbon-bromine bond of 5-bromo-4-methylpyridine in the presence of THF as a solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-4-methylpyridin-2-yl)zinc bromide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various electrophiles to form new carbon-carbon bonds. It can also participate in Negishi coupling reactions, where it couples with organic halides in the presence of a palladium catalyst.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves the use of a palladium catalyst, a base (such as potassium carbonate), and an aryl or vinyl boronic acid as the coupling partner.

    Negishi Coupling: Requires a palladium or nickel catalyst and an organic halide as the coupling partner.

Major Products Formed

The major products formed from these reactions are biaryl or alkyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (5-Bromo-4-methylpyridin-2-yl)zinc bromide is used as a versatile reagent for the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it an essential tool in the construction of various molecular architectures.

Biology and Medicine

In biological and medicinal research, the compound is used to synthesize bioactive molecules, including potential drug candidates. Its role in forming biaryl structures is particularly important in the development of pharmaceuticals that target specific biological pathways.

Industry

In the industrial sector, this compound is employed in the large-scale synthesis of intermediates for agrochemicals and materials science. Its efficiency in cross-coupling reactions makes it a valuable reagent for producing high-value chemicals.

Mechanism of Action

The mechanism of action of (5-Bromo-4-methylpyridin-2-yl)zinc bromide in cross-coupling reactions involves the formation of a reactive organozinc intermediate. This intermediate undergoes transmetalation with a palladium or nickel catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reaction.

Comparison with Similar Compounds

Similar Compounds

    (4-Methylpyridin-2-yl)zinc bromide: Lacks the bromine atom at the 5-position, which may affect its reactivity and selectivity in cross-coupling reactions.

    (5-Bromo-2-pyridyl)zinc bromide: Lacks the methyl group at the 4-position, which can influence the steric and electronic properties of the compound.

Uniqueness

(5-Bromo-4-methylpyridin-2-yl)zinc bromide is unique due to the presence of both the bromine atom and the methyl group on the pyridine ring. These substituents can enhance the compound’s reactivity and selectivity in cross-coupling reactions, making it a valuable reagent for the synthesis of complex organic molecules.

Properties

Molecular Formula

C6H5Br2NZn

Molecular Weight

316.3 g/mol

IUPAC Name

5-bromo-4-methyl-2H-pyridin-2-ide;bromozinc(1+)

InChI

InChI=1S/C6H5BrN.BrH.Zn/c1-5-2-3-8-4-6(5)7;;/h2,4H,1H3;1H;/q-1;;+2/p-1

InChI Key

LAQGAQGAEOBXMT-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=N[C-]=C1)Br.[Zn+]Br

Origin of Product

United States

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